5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
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Overview
Description
5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride is a complex organic compound with a unique structure. It consists of 23 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by chlorination and cyclization to form the desired product. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency. The use of advanced technologies, such as automated reactors and real-time monitoring, further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[2-(cyclohexylamino)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: Similar structure but different hydrogenation state.
Cyclohexylamine derivatives: Compounds with similar amine groups but different core structures.
Uniqueness
5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and potential biological activities .
Properties
IUPAC Name |
5-chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c17-11-6-7-13-14(10-11)16(21)19(15(13)20)9-8-18-12-4-2-1-3-5-12;/h6,12-14,18H,1-5,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOWRELOTIMRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCN2C(=O)C3CC=C(CC3C2=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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